molecular formula C11H12O3 B075216 alpha-Cyclopropylmandelic acid CAS No. 1460-46-4

alpha-Cyclopropylmandelic acid

Cat. No. B075216
CAS RN: 1460-46-4
M. Wt: 192.21 g/mol
InChI Key: APPYFFBRMGXDFO-UHFFFAOYSA-N
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Description

Alpha-Cyclopropylmandelic acid (ACMA) is an organic compound that belongs to the class of mandelic acid derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for the synthesis of various bioactive compounds. ACMA has also been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The exact mechanism of action of alpha-Cyclopropylmandelic acid is not fully understood. However, it has been suggested that alpha-Cyclopropylmandelic acid may act as a GABA receptor agonist, which could explain its anticonvulsant and analgesic activities. alpha-Cyclopropylmandelic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could account for its anti-inflammatory properties.

Biochemical And Physiological Effects

Alpha-Cyclopropylmandelic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. alpha-Cyclopropylmandelic acid has also been shown to have analgesic effects in animal models of pain, indicating its potential as a painkiller. Additionally, alpha-Cyclopropylmandelic acid has been found to reduce inflammation in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Cyclopropylmandelic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. alpha-Cyclopropylmandelic acid is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using alpha-Cyclopropylmandelic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving alpha-Cyclopropylmandelic acid. One area of interest is the development of alpha-Cyclopropylmandelic acid-based compounds with improved anticonvulsant, analgesic, and anti-inflammatory activities. Another area of interest is the investigation of the mechanism of action of alpha-Cyclopropylmandelic acid, which could lead to a better understanding of its biological properties and potential therapeutic applications. Finally, the development of new synthetic methods for alpha-Cyclopropylmandelic acid could lead to the discovery of novel compounds with interesting biological activities.

Synthesis Methods

The synthesis of alpha-Cyclopropylmandelic acid can be achieved through several methods, including the reaction of cyclopropylcarbinol with mandelic acid or its derivatives, or the reaction of cyclopropylmethylamine with benzaldehyde followed by acid hydrolysis. The most commonly used method involves the reaction of cyclopropylcarbinol with mandelic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.

Scientific Research Applications

Alpha-Cyclopropylmandelic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a chiral building block for the synthesis of various bioactive compounds, including antiviral, antibacterial, and antitumor agents. alpha-Cyclopropylmandelic acid has also been found to exhibit interesting biological properties, such as anticonvulsant, analgesic, and anti-inflammatory activities.

properties

CAS RN

1460-46-4

Product Name

alpha-Cyclopropylmandelic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclopropyl-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13)

InChI Key

APPYFFBRMGXDFO-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CC=CC=C2)(C(=O)O)O

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

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